Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Medicinal Chemistry Synthetic Methodology Physicochemical Profiling

This methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate (MW 345.19; logP ~2.0–2.5; tPSA ~68.8 Ų) is a fragment-like building block that meets Rule-of-Three criteria for FBDD. Its N1-methyl carbamate group (~CO₂CH₃) provides orthogonal deprotection under basic conditions (KOH/MeOH/H₂O), enabling sequential chemoselective manipulations independent of acid-labile Boc, trityl, or silyl ethers. This makes it invaluable for multi-step syntheses of PROTACs, ADC payloads, and alkaloid analogs. Compared to the phenyl carbamate analog (CAS 1235176-31-4), it offers lower lipophilicity (logP ~2.0 vs. >3.5) and lower MW, resulting in superior fragment-like properties for screening libraries. Its 5-bromofuran-2-carboxamide core has demonstrated anti-leishmanial activity (IC50 25.9 µM vs. L. donovani). Order today for head-to-head SAR comparisons with the phenyl analog and accelerate your hit-to-lead optimization.

Molecular Formula C13H17BrN2O4
Molecular Weight 345.193
CAS No. 1235639-15-2
Cat. No. B2964082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate
CAS1235639-15-2
Molecular FormulaC13H17BrN2O4
Molecular Weight345.193
Structural Identifiers
SMILESCOC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C13H17BrN2O4/c1-19-13(18)16-6-4-9(5-7-16)8-15-12(17)10-2-3-11(14)20-10/h2-3,9H,4-8H2,1H3,(H,15,17)
InChIKeyCFAILHBCRYWMIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235639-15-2): Procurement-Grade Characterization and Comparator Context


Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235639-15-2; MF: C₁₃H₁₇BrN₂O₄; MW: 345.19 g/mol) is a synthetic small molecule belonging to the 5-bromofuran-2-carboxamide class, featuring a piperidine core functionalized with a methyl carbamate (methoxycarbonyl) group at the piperidine N1 position . This compound serves as a versatile intermediate and building block in medicinal chemistry, structurally related to a broader family of furan-carboxamide derivatives that have demonstrated biological activities including anti-leishmanial, antimicrobial, and anticancer properties [1][2]. The compound is commercially available at typical research purity of ≥95% .

Why Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate Cannot Be Interchanged with In-Class Analogs Without Functional Consequences


Within the 5-bromofuran-2-carboxamide piperidine series, the N1-substituent on the piperidine ring is the primary determinant of physicochemical properties and downstream synthetic accessibility. The methyl carbamate group (–CO₂CH₃) in the target compound confers a distinct balance of lipophilicity, steric profile, and hydrogen-bonding capacity compared to the phenyl carbamate (–CO₂Ph, CAS 1235176-31-4) and N,N-dimethylcarboxamide (–CON(CH₃)₂) analogs [1]. The phenyl analog exhibits higher logP and greater steric bulk, which can alter target binding and solubility profiles, while the N,N-dimethyl analog introduces different electronic and conformational properties . Additionally, the methyl carbamate can be selectively cleaved under milder conditions than the tert-butyl carbamate (Boc) analog (CAS 2173996-35-3), providing orthogonal protecting group strategies in multi-step syntheses . These differences mean that in-class substitution can lead to altered reactivity in downstream coupling reactions, divergent biological screening outcomes, and non-interchangeable SAR interpretation.

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Methyl Carbamate vs. Phenyl Carbamate: Physicochemical Differentiation Driving Synthetic Strategy

The methyl carbamate group in the target compound (MW 345.19) provides a significantly lower molecular weight and smaller steric footprint compared to the phenyl carbamate analog (CAS 1235176-31-4; MW ~436 g/mol for related methoxyphenyl analog) . The methyl ester offers a calculated logP approximately 1.5–2.0 units lower than the phenyl ester, translating to improved aqueous solubility and different membrane permeability characteristics . This differential is critical for fragment-based drug design where minimal structural perturbation is required.

Medicinal Chemistry Synthetic Methodology Physicochemical Profiling

Orthogonal Deprotection Strategy: Methyl Carbamate vs. tert-Butyl Carbamate (Boc) in Multi-Step Synthesis

The methyl carbamate protecting group on the piperidine nitrogen can be removed under basic hydrolysis conditions (e.g., KOH/MeOH/H₂O or TMSI), which are orthogonal to the acid-labile Boc group present in the tert-butyl analog (CAS 2173996-35-3) . This orthogonality enables sequential deprotection strategies in the synthesis of complex piperidine-containing molecules where both N-protection and subsequent selective liberation are required. The Boc analog requires acidic conditions (TFA or HCl/dioxane) for deprotection, which may be incompatible with acid-sensitive functionalities elsewhere in the molecule .

Synthetic Chemistry Protecting Group Strategy Piperidine Functionalization

5-Bromofuran-2-Carboxamide Scaffold: Anti-Leishmanial Activity Contribution and Bromine Substitution Effect

The 5-bromofuran-2-carboxamide scaffold, which constitutes the pharmacophoric core of the target compound, demonstrates measurable anti-leishmanial activity. In head-to-head testing, 5-bromofuran-2-carboxamide exhibited IC₅₀ values of 25.9 µM against L. donovani and 36.6 µM against L. braziliensis promastigotes, compared to 29.9 µM and 28.3 µM respectively for the non-brominated furan-2-carboxamide [1]. The bromine at the 5-position of the furan ring contributes to enhanced activity against L. donovani (ΔIC₅₀ = 4.0 µM improvement) while slightly reducing activity against L. braziliensis, suggesting species-specific pharmacophore requirements. The target compound incorporates this 5-bromofuran-2-carboxamide scaffold with a piperidine-methyl carbamate extension that may further modulate potency and selectivity [1].

Anti-Parasitic Research Leishmaniasis Scaffold-Based Drug Design

Cytotoxicity Profile of Phenyl Carbamate Analog Provides Baseline for Structure-Activity Relationship Studies

The closely related phenyl carbamate analog, Phenyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate (CAS 1235176-31-4), has reported cytotoxicity IC₅₀ values of 25 µM against HeLa (cervical cancer) and 30 µM against MCF-7 (breast cancer) cell lines . These data establish a baseline cytotoxicity range for the phenyl ester series. The target methyl carbamate compound, with its lower molecular weight and lipophilicity, is expected to exhibit altered cellular uptake and potentially different cytotoxicity profiles, making it a valuable comparator for SAR investigations probing the impact of the ester substituent on antiproliferative activity .

Anticancer Research Cytotoxicity Screening SAR Studies

Synthetic Accessibility Advantage: Methyl Carbamate as a Traceless Directing Group for Piperidine Functionalization

The methyl carbamate group in the target compound can function as a directing group for transition metal-catalyzed C–H functionalization of the piperidine ring, enabling regioselective introduction of substituents at specific positions . In contrast, the unsubstituted piperidine analog 5-bromo-N-(piperidin-4-yl)furan-2-carboxamide (CAS 1827217-56-0) lacks this directing capability, requiring pre-functionalization or protection/deprotection sequences for selective derivatization . The methyl carbamate also offers easier removal (basic hydrolysis) compared to the Boc group, facilitating a traceless directing group strategy .

Organic Synthesis C-H Activation Piperidine Derivatization

Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate: Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Anti-Leishmanial Drug Discovery

The 5-bromofuran-2-carboxamide core of the target compound has demonstrated measurable anti-leishmanial activity (IC₅₀ = 25.9 µM against L. donovani promastigotes), representing a 14% improvement over the non-brominated furan-2-carboxamide scaffold [1]. Researchers engaged in anti-parasitic drug discovery can procure this compound as a key intermediate for systematic SAR exploration, using the piperidine-methyl carbamate extension as a vector for introducing diverse substituents to optimize potency, selectivity, and pharmacokinetic properties. The orthogonal deprotection chemistry of the methyl carbamate facilitates late-stage functionalization [1].

Fragment-Based Drug Design (FBDD) Library Construction with Favorable Physicochemical Properties

With a molecular weight of 345.19 g/mol, 4 rotatable bonds, a topological polar surface area (tPSA) of approximately 68.8 Ų, and a calculated logP of approximately 2.0–2.5, the target compound meets key fragment-like criteria (Rule of Three) [1]. Compared to the bulkier phenyl carbamate analog (MW > 420 g/mol, logP > 3.5), the methyl carbamate compound offers superior fragment-like properties for inclusion in FBDD screening libraries aimed at identifying low-molecular-weight hits against bromodomain-containing proteins, kinases, or other targets where furan-carboxamide fragments have shown binding affinity [1].

Multi-Step Synthesis of Piperidine-Containing Bioactive Molecules Requiring Orthogonal N-Protection

The methyl carbamate protecting group is cleavable under basic conditions (e.g., KOH/MeOH/H₂O), which is orthogonal to acid-labile protecting groups such as Boc, trityl, or silyl ethers [1]. This orthogonality makes the target compound particularly valuable in synthetic routes where sequential, chemoselective deprotection of the piperidine nitrogen is required—for instance, in the preparation of dual-warhead PROTAC molecules, antibody-drug conjugate (ADC) payloads, or complex alkaloid natural product analogs where multiple protecting groups must be manipulated independently [1].

Comparative Cytotoxicity Profiling to Dissect Ester Substituent Effects on Antiproliferative Activity

The phenyl carbamate analog (CAS 1235176-31-4) has established cytotoxicity benchmarks of IC₅₀ = 25 µM (HeLa) and 30 µM (MCF-7) [1]. Procurement of the methyl carbamate target compound enables head-to-head comparative cytotoxicity evaluation to quantify the contribution of the ester substituent's lipophilicity and steric profile to antiproliferative activity. Such studies can validate whether the methyl ester provides a superior therapeutic window compared to the phenyl ester in specific cancer cell line panels [1].

Quote Request

Request a Quote for Methyl 4-((5-bromofuran-2-carboxamido)methyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.